molecular formula C9H10Cl2N4 B581879 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine CAS No. 1313026-86-6

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine

Katalognummer: B581879
CAS-Nummer: 1313026-86-6
Molekulargewicht: 245.107
InChI-Schlüssel: CAZPSBRBADZWAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine (CAS RN 1313026-86-6) is a versatile trisubstituted purine derivative of high interest in medicinal chemistry research, particularly in the development of novel kinase inhibitors and anticancer agents . The purine scaffold is a privileged structure in drug discovery, mimicking endogenous ATP and making it a key template for designing compounds that target ATP-binding sites in kinases . This compound serves as a critical synthetic intermediate; its reactive 2- and 6-chloro groups allow for sequential nucleophilic substitutions, enabling researchers to systematically introduce diverse amines and other functional groups to create targeted libraries of potential bioactive molecules . Such structure-activity relationship (SAR) studies are fundamental for optimizing potency and selectivity. Research on analogous 2,6,9-trisubstituted purines has demonstrated their significant potential as inhibitors of protein kinases like FLT3 and PDGFRα, which are implicated in acute myeloid leukemia and other cancers . Furthermore, poly-substituted purine analogues have shown promising pro-apoptotic activity, inducing programmed cell death in human leukemic cell lines . The specific substitution pattern of this compound—featuring an isopropyl group at the N-9 position and a methyl group at the C-8 position—is designed to explore the hydrophobic regions of enzyme binding pockets, a strategy often employed to enhance binding affinity and selectivity in kinase inhibitor design . This product is offered for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Specifications: • CAS RN: 1313026-86-6 • Molecular Formula: C~9~H~10~Cl~2~N~4~ • Molecular Weight: 245.11 g/mol • Storage: Store under an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name

2,6-dichloro-8-methyl-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4/c1-4(2)15-5(3)12-6-7(10)13-9(11)14-8(6)15/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZPSBRBADZWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Material: 2,6-Dichloro-8-methyl-9H-purine

The foundational precursor for this compound is 2,6-dichloro-8-methyl-9H-purine, which itself is synthesized through a multi-step process. While direct literature on its preparation is limited, analogous methods for related purines suggest the following pathway:

  • Purine Ring Construction : The Traube synthesis is commonly employed, involving cyclization of 4,5-diamino-6-chloropyrimidine derivatives. Introduction of the 8-methyl group likely occurs during this stage via a methyl-substituted intermediate.

  • Chlorination : Subsequent chlorination at positions 2 and 6 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Regioselective N9 Alkylation

The key step involves introducing the isopropyl group at the N9 position. A method adapted from MDPI’s work on adamantane-substituted purines provides a proven framework:

  • Reagents : 2-Iodopropane (isopropyl iodide), potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).

  • Conditions : Reaction conducted at 15–18°C for 8 hours.

  • Outcome : A mixture of N9 (89%) and N7 (11%) isomers forms, with the former isolated via crystallization from ethyl acetate/hexane (60% yield).

Reaction Scheme:

2,6-Dichloro-8-methyl-9H-purine+2-IodopropaneDMSO, 15–18°CK2CO3This compound\text{2,6-Dichloro-8-methyl-9H-purine} + \text{2-Iodopropane} \xrightarrow[\text{DMSO, 15–18°C}]{\text{K}2\text{CO}3} \text{this compound}

Optimization of Alkylation Conditions

Temperature Control

Maintaining a low temperature (15–18°C) is critical to favor N9 over N7 alkylation. Elevated temperatures promote isomerization, reducing regioselectivity.

Solvent Selection

DMSO serves as the solvent of choice due to its ability to stabilize intermediates and enhance reaction rates. Alternatives like dimethylformamide (DMF) or acetonitrile result in lower yields.

Base Influence

Potassium carbonate outperforms stronger bases (e.g., sodium hydride) by minimizing side reactions such as dehydrohalogenation or purine ring degradation.

Purification and Isolation

Crystallization

The crude product is purified using a 1:1 ethyl acetate/hexane mixture, effectively separating the N9 isomer from the N7 counterpart. This step achieves a purity of ≥95%, as confirmed by HPLC.

Chromatographic Methods

Column chromatography (silica gel, petroleum ether/ethyl acetate) is employed for further purification, particularly when minor impurities persist.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.65 (d, J = 6.9 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, C8-CH₃), 4.85 (sept, J = 6.9 Hz, 1H, N-CH), 8.15 (s, 1H, C2-H).

  • MS (ESI) : m/z 245.11 [M+H]⁺, consistent with the molecular formula C₉H₁₀Cl₂N₄.

Purity Assessment

Suppliers report purity levels of 95–97% using reversed-phase HPLC with UV detection at 254 nm.

Industrial-Scale Considerations

Cost-Efficiency

The high cost of 2-iodopropane (∼₹29,210.83 per gram) drives research into alternative alkylating agents, though none have matched its efficacy to date.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
DMSO/K₂CO₃ alkylation6095High regioselectivityRequires low-temperature control
DMF/TEA alkylation4590Simplified workupLower yield due to isomerization
Solvent-free alkylation5593Reduced solvent wasteLonger reaction time (6–8 hours)

Emerging Innovations

Catalytic Approaches

Recent patents disclose palladium-catalyzed cross-coupling to introduce the isopropyl group, though scalability remains unproven.

Green Chemistry

Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields, though equipment costs are prohibitive for small-scale labs .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,6-diamino derivative of the original compound .

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms at the 2 and 6 positions make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of nucleic acid functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Observations:
  • Substituent Position : The N9 vs. N7 substitution (e.g., 2,6-Dichloro-7-isopropyl-7H-purine) significantly impacts isomer distribution and reactivity. N9-substituted purines are typically major products due to steric and electronic preferences .

Physicochemical and Crystallographic Data

  • Melting Points : The N7-isopropyl isomer (mp 425–427 K) exhibits higher thermal stability than N9-substituted derivatives, suggesting stronger crystal packing interactions .
  • Crystallography : Tools like Mercury CSD enable visualization of packing patterns and hydrogen-bonding networks, critical for understanding isomer-specific properties .

Research Findings and Challenges

  • Regioselectivity : Controlling N7 vs. N9 alkylation remains challenging. Reaction conditions (e.g., solvent, base strength) must be optimized to favor desired isomers .
  • Industrial Scalability: The target compound’s synthesis is scalable (25 kg/drum production), but purification of minor isomers requires advanced chromatographic techniques .
  • Safety : Structural analogues like N6-Cyclopropyl-9H-purine-2,6-diamine exhibit hazards (e.g., H302: harmful if swallowed), necessitating stringent handling protocols .

Biologische Aktivität

Overview

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a heterocyclic compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, characterized by the presence of two chlorine atoms at positions 2 and 6, an isopropyl group at position 9, and a methyl group at position 8. This unique structure imparts distinct biological activities, particularly in the context of cancer research and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular processes. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. It modulates signaling pathways that lead to programmed cell death, particularly in leukemic and renal carcinoma cells .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (μM) Mechanism
K562 (Leukemia)2.27Apoptosis induction
HL-60 (Leukemia)1.42Cell cycle arrest at G2/M phase
OKP-GS (Renal)4.56Inhibition of PDGFRα and PDGFRβ

These results highlight the compound's potential as an anticancer agent, comparable to established drugs like sorafenib .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely to permeate biological membranes effectively. This characteristic is crucial for its bioavailability and therapeutic potential.

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of varying concentrations of the compound on K562 and HL-60 cell lines. At concentrations of 5, 10, and 20 μM, significant apoptosis was observed via flow cytometry analysis, indicating that higher concentrations correlate with increased apoptotic activity .
  • Kinase Inhibition Assays : The compound exhibited strong inhibitory activity against Bcr–Abl1 kinase and showed moderate inhibition against HER2 kinase. This suggests its potential utility in targeting specific signaling pathways involved in cancer progression.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions affects its long-term efficacy. Studies indicate that while the compound remains stable initially, its biological activity may diminish over time due to degradation processes .

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly influences the therapeutic outcomes:

  • Low Doses : Minimal toxicity with notable therapeutic effects.
  • High Doses : Increased risk of toxicity and adverse effects on normal cellular functions.

This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.

Scientific Research Applications

The compound has diverse applications across various fields:

  • Chemistry : Used as an intermediate in synthesizing more complex purine derivatives.
  • Biology : Investigated for its potential biological activities related to enzyme interactions.
  • Medicine : Ongoing research into its use as an anticancer agent due to its ability to induce apoptosis.
  • Industry : Applied in developing pharmaceuticals and agrochemicals due to its unique properties .

Q & A

Q. What are the common synthetic routes for 2,6-dichloro-9-isopropyl-8-methyl-9H-purine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a purine precursor. A modified procedure from Acta Crystallographica Section E describes reacting 2,6-dichloro-9H-purine with alkylating agents (e.g., 2-iodopropane) in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. Key parameters include:

  • Temperature control : Reactions are conducted at 288–291 K to minimize side reactions.
  • Solvent choice : DMSO enhances nucleophilicity of the purine nitrogen, favoring alkylation at the 9-position .
  • Isomer separation : Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical to isolate the desired N9 isomer from N7 byproducts .
    Yield optimization requires precise stoichiometry of alkylating agents and inert atmosphere conditions to prevent hydrolysis .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • Single crystals are grown via slow evaporation from deuterochloroform.
  • Refinement using SHELX software (e.g., SHELXL) resolves bond lengths, angles, and torsional parameters, confirming substituent positions .
    Complementary techniques include:
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns (e.g., methyl and isopropyl groups).
  • Mass spectrometry : High-resolution MS confirms molecular weight and isotopic clusters .

Advanced Research Questions

Q. What challenges arise in regioselective alkylation of purine derivatives, and how are they addressed?

Purines exhibit multiple reactive sites (N7, N9), leading to isomer formation. Key challenges include:

  • Competitive alkylation : Steric hindrance from the 8-methyl group may favor N9 substitution, but N7 byproducts persist .
  • Mitigation strategies :
    • Temperature modulation : Lower temperatures (e.g., -78 °C) in lithiation steps improve regioselectivity, as shown in LDA-mediated reactions for similar compounds .
    • Protecting groups : Use of SEM ([2-(trimethylsilyl)ethoxy]methyl) groups blocks undesired positions during synthesis .
      Post-reaction purification via flash chromatography or HPLC is often required .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The 2,6-dichloro groups act as leaving sites for nucleophilic substitution or Suzuki-Miyaura cross-coupling. However:

  • Steric effects : The 8-methyl and 9-isopropyl groups hinder access to the C2 and C6 positions, reducing reaction rates.
  • Electronic effects : Electron-withdrawing chlorine atoms activate the purine ring for aryl coupling but may require palladium catalysts with bulky ligands (e.g., XPhos) to accommodate steric bulk .
    Case studies on analogous compounds show that microwave-assisted synthesis can enhance coupling efficiency under high-pressure conditions .

Q. What analytical methods are recommended for detecting trace impurities or degradation products?

Advanced hyphenated techniques are essential:

  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve isomers and detect low-abundance impurities (<0.1%) .
  • Tandem MS/MS : Fragmentation patterns differentiate degradation products (e.g., dechlorinated or oxidized species) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and identifies decomposition thresholds (>425 K) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data on enzyme inhibition?

Contradictory results may arise from assay conditions or impurity profiles. Best practices include:

  • Standardized assays : Use recombinant enzymes (e.g., kinases or phosphodiesterases) under controlled buffer conditions (pH 7.4, 25 mM Mg2+^{2+}) .
  • Batch validation : Compare multiple synthetic batches via HPLC to rule out impurity-driven effects .
    For example, a 2025 study found that residual DMSO (>0.1%) in samples artificially inflated inhibition rates by 15–20% in kinase assays .

Methodological Recommendations

Q. Optimal crystallization protocols for X-ray-quality crystals

  • Solvent screening : Test chloroform, ethyl acetate, and ether mixtures. Slow evaporation at 277 K promotes crystal growth .
  • Seeding : Use microcrystals from prior batches to induce nucleation.
  • Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation .

Q. Strategies for enhancing aqueous solubility in biological assays

  • Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce phosphate or PEG groups at the 9-position, as demonstrated for related purines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.